8-(2-Naphthyl)-8-oxooctanoic acid
Description
Significance of α-Keto Carboxylic Acid Moieties in Organic Synthesis
α-Keto carboxylic acids, characterized by a ketone group adjacent to a carboxylic acid, are highly versatile intermediates in organic synthesis. labshake.com Their unique structure, containing both a nucleophilic carboxyl group and an electrophilic keto group, allows them to participate in a wide array of chemical transformations. google.com They can serve as precursors to a variety of valuable compounds, including amino acids, esters, and heterocyclic systems. google.com The reactivity of the α-keto group makes them valuable as acylating agents, often with the advantage of producing carbon dioxide as the only byproduct, which aligns with the principles of green chemistry. nih.govnih.gov
The synthesis of α-keto acids can be achieved through several methods, such as the oxidation of α-hydroxy acids, the hydrolysis of α-keto esters, or through metal-catalyzed carbonylation reactions. google.comscience.gov Their lability towards decarboxylation under certain conditions is a key chemical feature that can be both a challenge and an opportunity in synthetic design.
Role of Naphthalene (B1677914) Derivatives in Medicinal and Synthetic Chemistry
Naphthalene, a bicyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and lipophilic nature allow it to interact with biological targets, leading to a broad spectrum of pharmacological activities. Numerous FDA-approved drugs contain the naphthalene moiety, highlighting its importance in drug discovery. These include drugs with anticancer, anti-inflammatory, antifungal, and antihypertensive properties.
In synthetic chemistry, naphthalene derivatives are used as starting materials for the construction of more complex molecules, including dyes, pigments, and polymers. The ability to functionalize the naphthalene ring at various positions allows for the fine-tuning of electronic and steric properties, making it a versatile building block for a wide range of applications.
Overview of the Chemical Landscape of 8-(2-Naphthyl)-8-oxooctanoic Acid
This compound, with the chemical formula C₁₈H₂₀O₃, combines the key features of both α-keto carboxylic acids and naphthalene derivatives. The molecule consists of an eight-carbon aliphatic chain, terminating in a carboxylic acid at one end and a ketone at the eighth position, which is directly attached to the second position of a naphthalene ring.
| Property | Value |
| CAS Number | 362669-52-1 |
| Molecular Formula | C₁₈H₂₀O₃ |
| Molecular Weight | 284.35 g/mol |
This unique structure suggests a molecule with a hydrophilic carboxylic acid head and a large, lipophilic naphthyl tail, potentially giving it amphiphilic character. The presence of the α-keto acid functionality imparts it with the characteristic reactivity of this class of compounds, while the naphthyl group is expected to influence its steric and electronic properties, as well as its potential for intermolecular interactions such as π-π stacking.
A known synthetic route to this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 8-(2-naphthyl)-8-oxooctanoate, using a base such as sodium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and methanol.
| Precursor | Reagents | Product |
| Ethyl 8-(2-naphthyl)-8-oxooctanoate | Sodium hydroxide, Tetrahydrofuran, Methanol | This compound |
Due to the limited specific research available on this compound, its full potential remains to be explored. However, based on the well-established chemistry of its constituent moieties, it can be postulated to be a valuable intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully elucidate the chemical landscape of this intriguing molecule.
Structure
3D Structure
Properties
IUPAC Name |
8-naphthalen-2-yl-8-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c19-17(9-3-1-2-4-10-18(20)21)16-12-11-14-7-5-6-8-15(14)13-16/h5-8,11-13H,1-4,9-10H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDXRNDAAVAQIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449363 | |
| Record name | 8-(2-NAPHTHYL)-8-OXOOCTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362669-52-1 | |
| Record name | 8-(2-NAPHTHYL)-8-OXOOCTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Derivatization Strategies for 8 2 Naphthyl 8 Oxooctanoic Acid
Reactions at the Ketone Functionality: Reduction, Oxime Formation, and Ketalization
The ketone group in 8-(2-Naphthyl)-8-oxooctanoic acid is a prime site for various chemical modifications, including reduction to an alcohol, conversion to an oxime, and protection as a ketal.
Reduction: The carbonyl group of the ketone can be readily reduced to a secondary alcohol, yielding 8-hydroxy-8-(2-naphthyl)octanoic acid. This transformation can be achieved using a variety of reducing agents. Sodium borohydride (NaBH4) is a mild and selective reagent that is highly effective for the reduction of ketones to alcohols. drugfuture.combyjus.comwikipedia.orgbritannica.comfrontiersin.org The reaction is typically carried out in a protic solvent such as methanol or ethanol at room temperature.
Table 1: Common Reducing Agents for Ketone Reduction
| Reagent | Conditions | Product |
| Sodium borohydride (NaBH4) | Methanol or Ethanol, Room Temperature | 8-hydroxy-8-(2-naphthyl)octanoic acid |
| Lithium aluminum hydride (LiAlH4) | Diethyl ether or THF, followed by aqueous workup | 8-hydroxy-8-(2-naphthyl)octanoic acid |
Oxime Formation: The ketone functionality can be converted to an oxime by reaction with hydroxylamine (NH2OH). This reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration. wikipedia.orglibretexts.orglibretexts.org The resulting 8-(2-naphthyl)-8-(hydroxyimino)octanoic acid can exist as a mixture of (E) and (Z) isomers. Oximes are versatile intermediates that can be further transformed, for instance, by reduction to amines or by undergoing the Beckmann rearrangement to form amides. youtube.com
Ketalization: The ketone group can be protected by converting it into a ketal. This is typically achieved by reacting this compound with a diol, such as ethylene glycol, in the presence of an acid catalyst. youtube.comorganic-chemistry.orgresearchgate.netuwindsor.caresearchgate.net This reaction is reversible and is often used to protect the ketone from reacting with nucleophiles or reducing agents while other parts of the molecule are being modified. The resulting cyclic ketal is stable under basic and neutral conditions and can be readily deprotected by treatment with aqueous acid.
Modifications of the Carboxylic Acid Group: Esterification, Amidation, and Decarboxylation
The carboxylic acid moiety provides another handle for derivatization through esterification, amidation, and decarboxylation reactions.
Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. oxfordreference.comresearcher.life For long-chain carboxylic acids like this compound, this reaction can be driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. researchgate.netresearchgate.netwikipedia.org A variety of alcohols, from simple alkanols to more complex structures, can be employed to generate a library of corresponding esters.
Table 2: Esterification of this compound
| Alcohol | Catalyst | Product |
| Methanol | Sulfuric Acid | Methyl 8-(2-naphthyl)-8-oxooctanoate |
| Ethanol | Hydrochloric Acid | Ethyl 8-(2-naphthyl)-8-oxooctanoate |
| Propanol | p-Toluenesulfonic acid | Propyl 8-(2-naphthyl)-8-oxooctanoate |
Amidation: The carboxylic acid can be transformed into an amide by reaction with a primary or secondary amine. This direct conversion can be challenging as the basic amine can deprotonate the carboxylic acid to form an unreactive carboxylate salt. researchgate.net To overcome this, coupling agents such as dicyclohexylcarbodiimide (DCC) or other modern reagents are often employed to activate the carboxylic acid. researchgate.net Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine to form the amide. Direct amidation can also be achieved under thermal conditions or with specific catalysts. chemicalbook.comjove.commasterorganicchemistry.com
Decarboxylation: The removal of the carboxyl group as carbon dioxide is known as decarboxylation. While simple carboxylic acids are generally stable to heat, decarboxylation can be facilitated by the presence of an electron-withdrawing group at the β-position. For this compound, direct decarboxylation would be difficult under normal conditions. However, specific methods, such as heating with soda lime, can be used to achieve decarboxylation, although this might require harsh conditions.
Functionalization of the Naphthalene (B1677914) Ring System
The naphthalene ring in this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. Naphthalene is generally more reactive than benzene in such reactions.
Halogenation: The naphthalene ring can be halogenated, for instance, with bromine (Br2) in a suitable solvent. Electrophilic substitution on naphthalene preferentially occurs at the α-position (C1 or C4) due to the greater stability of the carbocation intermediate. Therefore, bromination of this compound would be expected to yield a mixture of bromo-substituted derivatives, with substitution primarily at the positions ortho and para to the existing substituent on the second ring.
Acylation: Friedel-Crafts acylation allows for the introduction of an acyl group onto the naphthalene ring. This reaction is typically carried out using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The position of acylation on the naphthalene ring can be influenced by the reaction conditions and the steric bulk of the acylating agent.
Manipulation of the Alkyl Chain Length and Substitution Patterns
The octanoic acid chain provides opportunities for further structural diversification through modifications to its length and the introduction of substituents.
Substitution on the Alkyl Chain: The α-carbon of the carboxylic acid can be functionalized through reactions such as the Hell-Volhard-Zelinsky reaction. chemicalbook.com This reaction involves the treatment of the carboxylic acid with bromine and a catalytic amount of phosphorus tribromide (PBr3) to introduce a bromine atom at the α-position. The resulting α-bromo acid is a versatile intermediate that can undergo nucleophilic substitution reactions to introduce a variety of functional groups.
Chain Extension and Shortening: The length of the alkyl chain can be modified through established synthetic methodologies. The Arndt-Eistert synthesis provides a method for extending the carbon chain of a carboxylic acid by one methylene (B1212753) group. This multi-step process involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane and a subsequent Wolff rearrangement. Conversely, the Barbier-Wieland degradation allows for the shortening of a carboxylic acid chain by one carbon atom. youtube.com This procedure involves a sequence of reactions that ultimately cleaves the terminal carbon of the acid.
Investigating 8 2 Naphthyl 8 Oxooctanoic Acid As a Key Synthetic Precursor in Advanced Organic Synthesis
Precursor Role in the Synthesis of Bioactive Amino Acid Analogues
The structure of 8-(2-Naphthyl)-8-oxooctanoic acid is well-suited for the synthesis of unique amino acid analogues, particularly those that are not found in nature and are known as non-canonical amino acids. These specialized amino acids are of significant interest in drug discovery and materials science.
Derivatization to α-Amino-oxooctanoic Acids
A key transformation to generate an amino acid from this compound would involve the introduction of an amino group at the α-position to the carboxylic acid (C2 position). Several established synthetic methods could achieve this, including:
Hell-Volhard-Zelinskii Reaction followed by Amination: The carboxylic acid can first be brominated at the α-position using reagents like bromine and a catalytic amount of phosphorus tribromide. The resulting α-bromo acid is a versatile intermediate that can then be subjected to amination, typically with ammonia, to yield the desired α-amino acid.
Reductive Amination of an α-Keto Acid: While the starting material is not an α-keto acid, it could be envisioned that derivatization of the carboxylic acid end could be followed by transformations to introduce a ketone at the α-position, which could then undergo reductive amination.
These methods would yield a novel α-amino acid bearing the 8-oxo-8-(2-naphthyl)octanoyl side chain, a structure with potential for unique biological activities due to the bulky, lipophilic naphthyl group.
Integration into Non-Canonical Amino Acid Frameworks
Non-canonical amino acids are crucial for developing peptidomimetics—molecules that mimic the structure and function of peptides but with improved properties such as enhanced stability and bioavailability. nih.govnih.gov The incorporation of the this compound framework would introduce a unique side chain that could influence the secondary structure and receptor-binding properties of peptides.
The synthesis of such non-canonical amino acids is a cornerstone of modern medicinal chemistry. tocris.comlibretexts.org The long aliphatic chain of this compound, coupled with the rigid naphthyl group, could be used to probe interactions within protein binding pockets or to create specific folding patterns in synthetic peptides.
Building Block for Novel Heterocyclic Compounds
The bifunctional nature of this compound, possessing both a ketone and a carboxylic acid, makes it an excellent candidate for the synthesis of a variety of heterocyclic compounds through cyclization reactions.
Cyclization Reactions Leading to Substituted Heterocycles
The presence of the ketone and carboxylic acid functionalities allows for intramolecular reactions to form cyclic structures, or for intermolecular reactions with other reagents to build more complex heterocyclic systems. For example:
Formation of Lactones: The ketone could be reduced to a secondary alcohol, which could then undergo an intramolecular esterification with the carboxylic acid to form a macrocyclic lactone.
Synthesis of Nitrogen-Containing Heterocycles: The carboxylic acid can be converted to an amide, and the ketone can react with hydrazines or hydroxylamines to form pyrazoles, isoxazoles, or other related heterocycles. For instance, reaction with hydrazine (B178648) hydrate (B1144303) could lead to the formation of a dihydropyridazinone derivative.
Integration into Fused Ring Systems
The naphthalene (B1677914) ring of this compound can also participate in cyclization reactions to form fused polycyclic systems. Friedel-Crafts-type reactions are a prominent example where the carboxylic acid, or a derivative thereof, could be induced to cyclize onto the electron-rich naphthalene ring, leading to the formation of a new fused ring. This would create a rigid, polycyclic core structure that is often found in biologically active molecules.
Mechanistic Studies and Reaction Kinetics of Syntheses Involving 8 2 Naphthyl 8 Oxooctanoic Acid Scaffolds
Elucidation of Reaction Mechanisms in Key Synthetic Steps
The most direct and common method for synthesizing 8-(2-naphthyl)-8-oxooctanoic acid is the Friedel-Crafts acylation of naphthalene (B1677914). This reaction involves the electrophilic substitution of a hydrogen atom on the naphthalene ring with an acyl group derived from an octanedioic acid derivative. The key synthetic step is the acylation of naphthalene with a suitable acylating agent, such as suberic anhydride (B1165640) (octanedioic anhydride) or mono-acyl chloride of suberic acid, in the presence of a Lewis acid catalyst.
The mechanism proceeds through several well-defined stages:
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) coordinates to one of the carbonyl oxygen atoms of the suberic anhydride or the chlorine atom of the acyl chloride. This polarization facilitates the cleavage of the C-O or C-Cl bond, leading to the formation of a highly electrophilic acylium ion intermediate.
Electrophilic Attack and Formation of the σ-Complex: The electron-rich naphthalene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. Naphthalene can be attacked at either the C1 (α) or C2 (β) position. The attack at the C2 position is generally favored under conditions of thermodynamic control, leading to the more stable 2-substituted product. This attack temporarily disrupts the aromaticity of the substituted ring, forming a resonance-stabilized carbocation known as a σ-complex or Wheland intermediate.
Deprotonation and Aromaticity Restoration: A weak base, typically the [AlCl₃(OH)]⁻ complex formed during the reaction, abstracts a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the naphthalene ring, yielding the final keto-acid product after an aqueous workup to hydrolyze the aluminum salts and protonate the carboxylate.
The regioselectivity of the acylation (substitution at the 2-position over the 1-position) is a critical aspect. While kinetically controlled reactions at lower temperatures may favor the 1-isomer, thermodynamic control at higher temperatures or with bulkier acylating agents typically yields the more stable 2-isomer, which is the case for this compound.
Analysis of Stereocontrol Mechanisms and Selectivity
The parent compound, this compound, is achiral as the carbonyl carbon is sp² hybridized and planar. However, stereocontrol becomes paramount when the ketone at the C8 position is reduced to a secondary alcohol, forming 8-hydroxy-8-(2-naphthyl)octanoic acid, which contains a stereocenter at C8. The stereoselective reduction of this ketone is a key transformation for accessing enantiomerically pure derivatives.
Mechanisms for achieving stereocontrol primarily involve the use of chiral reducing agents or catalytic asymmetric hydrogenation.
Chiral Borane (B79455) Reagents: Reagents such as the Corey-Bakshi-Shibata (CBS) catalyst (an oxazaborolidine) are highly effective for the enantioselective reduction of prochiral ketones. The mechanism involves the coordination of the ketone's oxygen to the boron atom of the CBS catalyst. The catalyst's chiral framework then directs the delivery of a hydride from a stoichiometric borane source (like BH₃·SMe₂) to one specific face of the ketone (re or si), leading to the preferential formation of one enantiomer of the alcohol. The selectivity is governed by the steric interactions between the ketone's substituents (the naphthyl and the alkyl chain) and the chiral ligand of the catalyst.
Asymmetric Catalytic Hydrogenation: This method employs a chiral transition metal catalyst, often based on ruthenium, rhodium, or iridium, complexed with chiral phosphine (B1218219) ligands (e.g., BINAP). The prochiral ketone substrate coordinates to the chiral metal center. Hydrogen gas then adds across the carbonyl double bond in a diastereoselective manner, dictated by the chiral environment created by the ligands.
The table below illustrates hypothetical enantioselectivities for the reduction of this compound with different types of chiral catalysts.
| Catalyst System | Chiral Ligand/Reagent | Predominant Enantiomer | Typical Enantiomeric Excess (e.e.) (%) |
| CBS Reduction | (R)-CBS | (R)-8-hydroxy-8-(2-naphthyl)octanoic acid | >95 |
| Asymmetric Hydrogenation | Ru-BINAP | (S) or (R) depending on BINAP enantiomer | >98 |
| Chiral Hydride Transfer | Noyori-type Ru catalyst | (S) or (R) depending on ligand | >99 |
This is an interactive table. The data presented is illustrative of typical outcomes for asymmetric ketone reductions.
Catalytic Effects and Ligand-Mediated Pathways
The choice of catalyst and ligands is fundamental to the efficiency and selectivity of the synthetic pathways leading to and deriving from this compound.
In Friedel-Crafts Acylation:
Lewis Acid Catalyst: The activity of the Lewis acid is crucial. Strong Lewis acids like AlCl₃ are highly effective but may require more than stoichiometric amounts due to complexation with both the reactant and the product carbonyl groups. Milder Lewis acids like FeCl₃ or ZnCl₂ can also be used, potentially offering better control and reducing side reactions, although they may require higher temperatures or longer reaction times. The choice of solvent (e.g., nitrobenzene (B124822), carbon disulfide, or a chlorinated hydrocarbon) also modulates the catalyst activity and can influence the isomer distribution.
In Asymmetric Reduction:
Ligand-Mediated Pathways: In catalytic asymmetric hydrogenation, the chiral ligands are not mere spectators but are intimately involved in the reaction mechanism. They create a chiral pocket around the metal center, and their electronic and steric properties determine both the rate and the enantioselectivity of the reduction. For instance, in Ru-BINAP systems, the C₂-symmetric, atropisomeric nature of the BINAP ligand creates a well-defined chiral environment that forces the substrate to coordinate in a specific orientation, thus ensuring facial selectivity during the hydride transfer from the metal to the carbonyl carbon. The "bite angle" of the phosphine ligand and its electronic properties (whether it is electron-donating or -withdrawing) fine-tune the catalytic activity and selectivity.
Kinetic Analysis of Transformation Pathways
The kinetic profile of the synthesis of this compound provides quantitative insight into the reaction rates and the factors that influence them.
For the Friedel-Crafts Acylation:
The rate of this reaction is typically dependent on the concentrations of the naphthalene substrate and the electrophilic acylium ion, which is in equilibrium with the acylating agent and the Lewis acid catalyst. A simplified rate law can be expressed as:
Rate = k [Naphthalene] [Acylium Ion]
The rate constant, k, is influenced by several factors:
Temperature: As with most chemical reactions, an increase in temperature generally increases the reaction rate by providing the necessary activation energy. However, it can also lead to decreased selectivity and increased side-product formation.
Catalyst Concentration: Increasing the concentration of the Lewis acid catalyst will typically increase the rate of reaction by shifting the equilibrium towards the formation of the reactive acylium ion.
Solvent: The polarity and coordinating ability of the solvent can affect the stability of the intermediates and transition states, thereby influencing the reaction rate.
The following table presents hypothetical kinetic data for the Friedel-Crafts acylation of naphthalene, illustrating the impact of reaction conditions.
| Temperature (°C) | Catalyst [AlCl₃] (equiv.) | Reaction Time (h) | Yield of 2-isomer (%) |
| 0 | 1.1 | 12 | 65 |
| 25 | 1.1 | 4 | 75 |
| 25 | 1.5 | 2 | 85 |
| 80 | 1.1 | 2 | 80 (with some 1-isomer) |
This is an interactive table. The data is hypothetical and serves to illustrate general kinetic trends in Friedel-Crafts acylation.
By analyzing the kinetics, reaction conditions can be optimized to maximize the yield of the desired this compound while minimizing reaction time and the formation of impurities.
Advanced Analytical Characterization Techniques for 8 2 Naphthyl 8 Oxooctanoic Acid and Its Synthetic Intermediates
High-Resolution Spectroscopic Techniques (NMR, Mass Spectrometry, IR Spectroscopy)
Spectroscopic methods provide a detailed view into the molecular structure of 8-(2-Naphthyl)-8-oxooctanoic acid, with each technique offering unique insights into its constituent parts.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of the molecule. In a typical ¹H NMR spectrum, the protons of the naphthyl group would appear as a complex series of multiplets in the aromatic region (approximately 7.5-8.5 ppm). The methylene (B1212753) protons of the octanoic acid chain would present as a series of distinct signals in the aliphatic region (around 1.3-3.0 ppm). The protons adjacent to the carbonyl group and the carboxylic acid would be shifted further downfield due to the electron-withdrawing effects of these functionalities. The carboxylic acid proton itself would be a broad singlet at a significantly downfield chemical shift (typically >10 ppm).
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The spectrum would be characterized by signals for the carbonyl carbon of the ketone and the carboxylic acid in the highly deshielded region (around 170-200 ppm). The carbons of the naphthalene (B1677914) ring would resonate in the aromatic region (approximately 120-140 ppm), while the aliphatic carbons of the octanoic acid chain would appear in the upfield region (around 20-40 ppm).
Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy. The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak [M]⁺ corresponding to the molecular weight of 284.35 g/mol . Common fragmentation pathways would involve cleavage at the C-C bonds of the octanoic acid chain and the loss of small neutral molecules such as water and carbon dioxide.
Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad O-H stretching band for the carboxylic acid would be observed in the region of 2500-3300 cm⁻¹. Two distinct C=O stretching vibrations would be present: one for the ketone carbonyl group (typically around 1685 cm⁻¹) and another for the carboxylic acid carbonyl group (around 1710 cm⁻¹). The C-H stretching vibrations of the aromatic naphthyl group would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the octanoyl chain would be observed just below 3000 cm⁻¹. Bending vibrations for the various C-H and C-O bonds would also be present in the fingerprint region of the spectrum. Research on similar molecules, such as 2-oxo-octanoic acid, provides detailed assignments of these vibrational modes. myttex.netprepchem.combldpharm.com
| Spectroscopic Data for this compound (Predicted) | |
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplets, ~7.5-8.5 ppm), Aliphatic protons (multiplets, ~1.3-3.0 ppm), Carboxylic acid proton (broad singlet, >10 ppm) |
| ¹³C NMR | Ketone C=O (~198 ppm), Carboxylic acid C=O (~175 ppm), Aromatic carbons (~120-140 ppm), Aliphatic carbons (~20-40 ppm) |
| Mass Spectrometry (HRMS) | [M+H]⁺ at m/z 285.1434 (calculated for C₁₈H₂₁O₃) |
| Infrared (IR) Spectroscopy | O-H stretch (broad, 2500-3300 cm⁻¹), Ketone C=O stretch (~1685 cm⁻¹), Carboxylic acid C=O stretch (~1710 cm⁻¹), Aromatic C-H stretch (>3000 cm⁻¹), Aliphatic C-H stretch (<3000 cm⁻¹) |
Chromatographic Separation and Purity Assessment Methods (HPLC, GC-MS)
Chromatographic techniques are indispensable for separating this compound from its synthetic intermediates and any impurities, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis and purification of this non-volatile compound. A reversed-phase HPLC method, typically using a C18 column, would be employed. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure the carboxylic acid remains in its protonated form for better retention and peak shape. Detection is commonly achieved using an ultraviolet (UV) detector, taking advantage of the strong UV absorbance of the naphthalene chromophore. The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers of this compound confirm the use of HPLC for purity assessment. Current time information in Bangalore, IN.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has low volatility due to the carboxylic acid group, its synthetic intermediates or derivatives can be amenable to GC-MS analysis. For instance, if the synthesis involves a more volatile precursor, GC-MS can be used to monitor the progress of the reaction and identify byproducts. To analyze the final compound by GC, a derivatization step, such as esterification of the carboxylic acid to a more volatile methyl or ethyl ester, would be necessary. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides structural information for each separated component.
| Chromatographic Methods for this compound | |
| Technique | Typical Conditions and Application |
| HPLC | Column: Reversed-phase C18; Mobile Phase: Acetonitrile/water gradient with acid modifier; Detector: UV (at the λmax of the naphthyl group); Application: Purity assessment, preparative purification. |
| GC-MS | Requirement: Derivatization (e.g., esterification) to increase volatility; Application: Analysis of volatile synthetic intermediates, identification of impurities after derivatization. |
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination
For this compound, obtaining a suitable single crystal would be the first and often most challenging step. If successful, X-ray crystallographic analysis would provide unequivocal proof of the connectivity of the atoms and the geometry of the molecule. It would reveal the planarity of the naphthalene ring system and the conformation of the flexible octanoic acid chain. Furthermore, it would detail the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, that dictate how the molecules pack in the crystal lattice. While no public crystal structure data for this compound is currently available, the Cambridge Structural Database (CSD) is the primary repository for such information. cam.ac.ukcam.ac.uk
Advanced Hyphenated Techniques for Complex Mixture Analysis
In cases where the synthesis of this compound results in a complex mixture of isomers and byproducts, advanced hyphenated techniques are invaluable.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly well-suited for the analysis of this compound, as it can be directly analyzed without the need for derivatization. As the components of the mixture elute from the HPLC column, they are introduced into the mass spectrometer, which provides molecular weight and structural information for each separated peak. This allows for the confident identification of the target compound, its isomers (for example, if acylation occurred at a different position on the naphthalene ring), and any impurities. Commercial vendors often provide LC-MS data as part of the characterization of this compound. Current time information in Bangalore, IN.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity for the analysis of complex mixtures, particularly for trace-level components. After derivatization, the sample is analyzed by GC-MS/MS. In this technique, a specific ion from the initial mass spectrum (the precursor ion) is selected and subjected to further fragmentation to produce a second-generation (product) mass spectrum. This provides a higher degree of structural confirmation and can be used to differentiate between isomers that might have similar primary mass spectra.
The application of these advanced analytical methods ensures a thorough understanding of the chemical identity, purity, and structure of this compound, which is fundamental for its reliable use in any scientific endeavor.
Q & A
Basic Research Questions
Q. What are the optimal storage conditions for 8-(2-Naphthyl)-8-oxooctanoic acid to maintain stability during experiments?
- Answer : Store the compound at -20°C for long-term stability (1–2 years) and -4°C for short-term use (1–2 weeks). Ensure airtight containers to prevent moisture absorption or oxidation. Incompatible with strong oxidizing agents; use inert atmospheres if handling in solution . For derivatives like PROTACs, post-synthesis storage in anhydrous solvents (e.g., DMF or DMSO) under nitrogen is recommended to prevent hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Answer :
- 1H NMR : Confirm structural integrity via proton environments (e.g., aromatic naphthyl protons at δ 7.2–7.8 ppm, carbonyl signals at δ 11.9 ppm) .
- LC-MS : Verify molecular weight (MW = 313.2 g/mol for bromophenyl analogs) and detect impurities .
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O-H stretch at ~2500–3300 cm⁻¹ for carboxylic acid) .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Collect solid waste using non-sparking tools; dissolve liquid spills in ethanol before disposal.
- Toxicity : Classified as harmful if swallowed (H302) and irritant to skin/eyes (H315/H319). Neutralize with 5% sodium bicarbonate for accidental exposure .
Advanced Research Questions
Q. How can this compound be integrated into PROTACs for targeted protein degradation?
- Answer :
- Linker Design : Use the carboxylic acid group to conjugate HDAC inhibitors (e.g., via HATU/DIPEA-mediated amidation) to E3 ligase ligands (e.g., VHL). Optimize linker length (8-carbon chain) for proteasome recruitment .
- Validation : Assess degradation efficiency via Western blot (target protein reduction) and cellular viability assays (IC50). For example, PROTACs with this scaffold showed >70% HDAC8 degradation in neuroblastoma models .
Q. What in vivo applications exist for radiolabeled derivatives of this compound?
- Answer :
- Radiotracer Synthesis : Incorporate 99mTc via cyclopentadienyltricarbonyl chelation (50–63% radiochemical yield) for imaging. Confirm stability in human serum (>90% at 6 hours) .
- Metabolic Studies : In mice, 99mTc-labeled analogs undergo hepatic β-oxidation, validated via metabolite analysis (e.g., 4-oxobutanoic acid derivatives in urine). Impaired metabolism in CCl4-treated models highlights utility for liver disease studies .
Q. How do structural modifications (e.g., substituents on the naphthyl group) impact the biological activity of 8-aryl-8-oxooctanoic acid derivatives?
- Answer :
- Electron-Withdrawing Groups (e.g., Br) : Enhance electrophilicity of the ketone, improving cross-coupling reactivity (e.g., Suzuki-Miyaura for PROTAC synthesis) but may reduce solubility .
- Bulkier Substituents (e.g., 1-naphthyl vs. 2-naphthyl) : Alter steric hindrance, affecting binding to enzymes like HDACs. 2-Naphthyl derivatives showed higher selectivity in enzyme inhibition assays .
Data Contradictions and Resolution
Q. Discrepancies in reported solubility: How should researchers reconcile conflicting data?
- Issue : Some studies report water solubility (e.g., 31 mg/mL for 8-aminocaprylic acid analogs) , while bromophenyl derivatives require organic solvents (e.g., DMSO) .
- Resolution : Solubility is substituent-dependent. For 2-naphthyl derivatives, pre-dissolve in DMSO (10 mM stock) and dilute in PBS with <1% organic content for cell-based assays .
Q. Divergent synthetic protocols for conjugating this compound to biomolecules: Which method minimizes side reactions?
- Comparison :
- HATU/DIPEA : Higher yields (~70%) but risk of epimerization in chiral centers .
- NHS-Ester Activation : Lower reactivity but better retention of stereochemistry .
Methodological Tables
| Synthetic Method | Yield | Conditions |
|---|---|---|
| HATU-mediated Amidation | 69% | DMF, 0°C, 2 h |
| 99mTc Radiolabeling | 63% | CrCl3/Cr(CO)6, hydrolysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
